molecular formula C15H16N2O2 B13446705 3,5-Bis(2-cyanopropan-2-yl)benzoic acid

3,5-Bis(2-cyanopropan-2-yl)benzoic acid

Cat. No.: B13446705
M. Wt: 256.30 g/mol
InChI Key: VUATUXZRGNXRDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid typically involves the reaction of 3,5-dimethylbenzoic acid with cyanide sources under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on achieving high purity and yield, which is crucial for its application as a reference standard in pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1-cyano-1-methylethyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is not well-documented, but it is related to its role as an impurity in the synthesis of aromatase inhibitors. Aromatase inhibitors work by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone receptor-positive breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is unique due to its specific application as an impurity standard in pharmaceutical testing. Its role in the synthesis of aromatase inhibitors also distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3,5-bis(2-cyanopropan-2-yl)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-14(2,8-16)11-5-10(13(18)19)6-12(7-11)15(3,4)9-17/h5-7H,1-4H3,(H,18,19)

InChI Key

VUATUXZRGNXRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C#N

Origin of Product

United States

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